molecular formula C13H11N3 B11892854 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile

Cat. No.: B11892854
M. Wt: 209.25 g/mol
InChI Key: NLMWZDMXIGLXPS-UHFFFAOYSA-N
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Description

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is a chemical compound with the molecular formula C13H9N3 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-methyl-1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines an indole moiety with a malononitrile group, which is believed to enhance its pharmacological properties. The following sections detail the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves a Michael addition reaction , where an indole reacts with malononitrile. This reaction can be catalyzed under various conditions, including acid catalysis or ultrasound irradiation, which enhances yields and reduces reaction times. The general pathway includes:

  • Formation of the Indole-Nucleophile : The nitrogen atom in the indole acts as a nucleophile.
  • Nucleophilic Attack : The indole nitrogen attacks the electrophilic carbon of malononitrile.
  • Product Formation : The desired product is formed through subsequent steps that stabilize the structure.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

  • Anti-inflammatory Effects : Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced inflammation and pain.
  • Antimicrobial Properties : Studies have shown that compounds similar to this compound display significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL .
  • Antioxidant Activity : The presence of the malononitrile group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes and microbial resistance.
  • Interaction with Biological Targets : It interacts with proteins and nucleic acids, potentially altering their function and leading to therapeutic effects.
  • Synergistic Effects : Some studies indicate that this compound can enhance the efficacy of other antimicrobial agents when used in combination .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Demonstrated anti-inflammatory effects through COX inhibition.
Showed significant antimicrobial activity with low MIC values against multiple pathogens.
Discussed the antioxidant properties linked to its structural features.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[(5-methyl-1H-indol-3-yl)methyl]propanedinitrile

InChI

InChI=1S/C13H11N3/c1-9-2-3-13-12(4-9)11(8-16-13)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3

InChI Key

NLMWZDMXIGLXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C#N)C#N

Origin of Product

United States

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